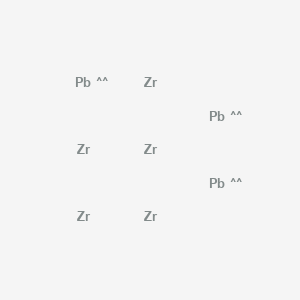
1,3-Dioxole, 2,2-dimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dioxole, 2,2-dimethyl- is a heterocyclic organic compound with the molecular formula C5H8O2. It is a five-membered ring containing two oxygen atoms and two methyl groups attached to the same carbon atom. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications .
準備方法
1,3-Dioxole, 2,2-dimethyl- can be synthesized through several methods. One common synthetic route involves the reaction of acetone with ethylene glycol in the presence of an acid catalyst, such as p-toluenesulfonic acid. The reaction typically occurs under reflux conditions, allowing the continuous removal of water to drive the reaction to completion . Industrial production methods may involve similar processes but on a larger scale, with optimized reaction conditions to maximize yield and purity .
化学反応の分析
1,3-Dioxole, 2,2-dimethyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with potassium permanganate can yield carboxylic acids, while reduction with lithium aluminum hydride can produce alcohols .
科学的研究の応用
1,3-Dioxole, 2,2-dimethyl- has numerous scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals . In industry, it is used in the production of polymers and as a solvent for various chemical reactions . Additionally, its derivatives have been studied for their potential use in lithium-ion batteries and other advanced materials .
作用機序
The mechanism of action of 1,3-Dioxole, 2,2-dimethyl- involves its ability to participate in cycloaddition reactions, such as the Diels-Alder reaction. This reaction allows the compound to form six-membered rings with other dienes, making it a valuable intermediate in organic synthesis . The molecular targets and pathways involved in these reactions depend on the specific reactants and conditions used .
類似化合物との比較
1,3-Dioxole, 2,2-dimethyl- can be compared with other similar compounds, such as 1,3-dioxane and 1,3-dioxolane. While all three compounds contain a five-membered ring with two oxygen atoms, 1,3-dioxane has a six-membered ring, and 1,3-dioxolane lacks the two methyl groups present in 1,3-Dioxole, 2,2-dimethyl- . The presence of the methyl groups in 1,3-Dioxole, 2,2-dimethyl- contributes to its unique chemical properties and reactivity .
Conclusion
1,3-Dioxole, 2,2-dimethyl- is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical properties and reactivity make it valuable in the synthesis of complex molecules, pharmaceuticals, and advanced materials. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various fields.
特性
CAS番号 |
22945-10-4 |
|---|---|
分子式 |
C5H8O2 |
分子量 |
100.12 g/mol |
IUPAC名 |
2,2-dimethyl-1,3-dioxole |
InChI |
InChI=1S/C5H8O2/c1-5(2)6-3-4-7-5/h3-4H,1-2H3 |
InChIキー |
GVIVQCNNFDHBAG-UHFFFAOYSA-N |
正規SMILES |
CC1(OC=CO1)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Prop-2-en-1-yl 2-{3-hydroxy-4-(7-methoxy-1-benzofuran-2-carbonyl)-2-oxo-5-[4-(pentyloxy)phenyl]-2,5-dihydro-1H-pyrrol-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14714501.png)
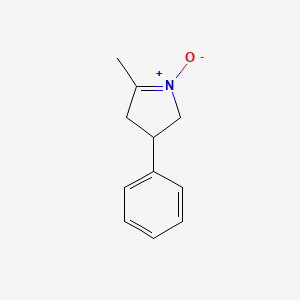
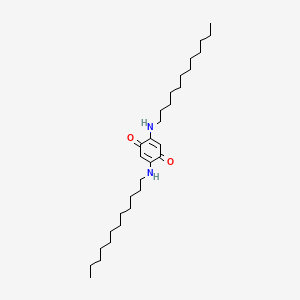
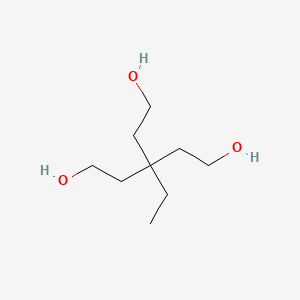


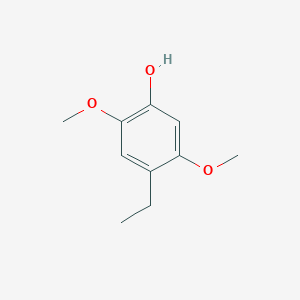

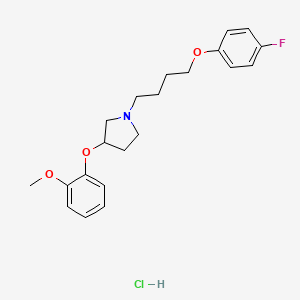
![N,N'-bis[(E)-phenylmethylidene]benzene-1,2-diamine](/img/structure/B14714546.png)
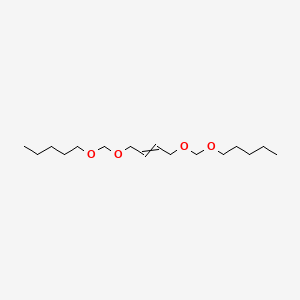
![4-[(E)-{4-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide](/img/structure/B14714556.png)
